molecular formula C11H10BrNOS B8292261 5-Bromo-6-methoxy-2-methylthioquinoline

5-Bromo-6-methoxy-2-methylthioquinoline

Cat. No. B8292261
M. Wt: 284.17 g/mol
InChI Key: YLNNSNJOYSORAS-UHFFFAOYSA-N
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Patent
US07186840B2

Procedure details

The 5-bromo-2-methanesulfonyl-6-methoxy-quinoline was dissolved in 20 mL DMF and treated with 3 eq NaSCH3. After stirring 1 hour at room temperature the mixture was poured into water and extracted with ether. The crystalline product, 5-bromo-6-methoxy-2-methylsulfanyl-quinoline, was isolated in quantitative yield.
Name
5-bromo-2-methanesulfonyl-6-methoxy-quinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:14]([CH3:17])(=O)=O)=[N:7]2.O>CN(C=O)C>[Br:1][C:2]1[C:11]([O:12][CH3:13])=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[CH:5][C:6]([S:14][CH3:17])=[N:7]2

Inputs

Step One
Name
5-bromo-2-methanesulfonyl-6-methoxy-quinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CC(=NC2=CC=C1OC)S(=O)(=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring 1 hour at room temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated with 3 eq NaSCH3
EXTRACTION
Type
EXTRACTION
Details
extracted with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C=CC(=NC2=CC=C1OC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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